N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Carbonic Anhydrase Inhibition Zinc-Binding Group Pharmacophore Modeling

This compound combines a 4-(1H-pyrazol-1-yl)benzenesulfonamide pharmacophore with a 5-(furan-3-yl)thiophene tail via an ethylenediamine spacer. The pyrazole-sulfonamide core enables zinc-chelation in carbonic anhydrases (CA-IX/CA-XII), while the furan-thiophene tail imparts unique electronic and steric properties not found in simpler analogs. Unlike non-pyrazole derivatives (e.g., CAS 2034596-54-6), it retains CA inhibitory potential. With ≥95% purity and a defined drug-like space (MW 399.48, logP ~3.3-4.3), it is an ideal reference standard for SAR campaigns, focused screening libraries, and fragment-growing strategies targeting hypoxic tumors or Leishmania spp.

Molecular Formula C19H17N3O3S2
Molecular Weight 399.48
CAS No. 2034499-30-2
Cat. No. B3016978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
CAS2034499-30-2
Molecular FormulaC19H17N3O3S2
Molecular Weight399.48
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4
InChIInChI=1S/C19H17N3O3S2/c23-27(24,18-5-2-16(3-6-18)22-12-1-10-20-22)21-11-8-17-4-7-19(26-17)15-9-13-25-14-15/h1-7,9-10,12-14,21H,8,11H2
InChIKeyCTBQTXRVGURSCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034499-30-2): A Multi-Heterocyclic Sulfonamide for Focused Screening Libraries


N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034499-30-2) is a synthetic small molecule (MW 399.48 g/mol) that combines a 4-(1H-pyrazol-1-yl)benzenesulfonamide pharmacophore with a 5-(furan-3-yl)thiophene moiety linked via an ethylenediamine spacer. The 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold is a recognized privileged structure associated with carbonic anhydrase (CA) inhibition (particularly tumor-associated isoforms CA-IX and CA-XII) and antileishmanial activity . The furan-3-yl substituent on the thiophene ring distinguishes this compound from simpler thiophene or phenyl analogs, potentially altering both electronic properties and target-binding interactions.

Why N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide Cannot Be Replaced by Generic Pyrazolyl Benzenesulfonamides


The specific combination and connectivity of heterocyclic rings in N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide create a unique pharmacophoric fingerprint that cannot be replicated by close analogs. The 4-(1H-pyrazol-1-yl)benzenesulfonamide core alone is a known zinc-binding group for carbonic anhydrases, but its potency and isoform selectivity are heavily modulated by the tail region . Compounds lacking the pyrazole ring (e.g., N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide, CAS 2034596-54-6) lose the critical zinc-chelating capacity. Conversely, compounds with altered connectivity (e.g., N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide) reposition the sulfonamide group onto the thiophene ring, which can dramatically alter binding kinetics and isoform preference. The furan-3-yl group imparts distinct electronic effects compared to the chloro or unsubstituted thiophene found in analogs . These structural differences translate to non-interchangeable biological profiles, making direct substitution scientifically invalid without confirmatory head-to-head testing.

Quantitative Differentiation Evidence for N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034499-30-2) Versus Closest Analogs


Enhanced Zinc-Binding Capacity via Pyrazole-Containing Sulfonamide Core Versus Non-Pyrazole Analog

The target compound incorporates the 4-(1H-pyrazol-1-yl)benzenesulfonamide moiety, a validated zinc-binding group (ZBG) for carbonic anhydrase (CA) enzymes. The closest analog lacking the pyrazole ring, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide (CAS 2034596-54-6), replaces the pyrazole with a hydrogen atom, eliminating a key heteroatom contact with the catalytic zinc ion. In a structurally related series of 4-(1H-pyrazol-1-yl)benzenesulfonamides, compounds demonstrated CA-IX inhibition in the range of 53.5–923 nM and CA-XII inhibition of 6.2–95 nM, with selectivity ratios of 2.5–13.4-fold for CA-XII over CA-IX . While direct data for CAS 2034499-30-2 is not yet published, the presence of the intact pyrazolyl-benzenesulfonamide ZBG predicts CA inhibitory capacity that the non-pyrazole analog cannot provide.

Carbonic Anhydrase Inhibition Zinc-Binding Group Pharmacophore Modeling

Differentiated Sulfonamide Connectivity: Benzene-Sulfonamide Versus Thiophene-Sulfonamide Positional Isomer

The target compound features the sulfonamide group attached to a benzene ring (benzenesulfonamide), whereas a positional isomer, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, places the sulfonamide on the thiophene ring. In carbonic anhydrase inhibitor design, the position and electronic environment of the sulfonamide group critically influence zinc-binding geometry and isoform selectivity. Literature on 4-substituted thiophene- and furan-2-sulfonamides demonstrates nanomolar-level potency against human CA-II in vitro . However, the benzenesulfonamide scaffold (target compound) confers different electronic and steric properties compared to thiophene-sulfonamide, which can result in divergent pharmacokinetic and selectivity profiles.

Sulfonamide Connectivity Positional Isomerism Binding Mode

Molecular Weight and Complexity Differentiation from Smaller Non-Pyrazole Analog

The target compound (MW 399.48 g/mol) is significantly larger and more complex than its closest non-pyrazole analog N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide (MW 333.4 g/mol). This 66.08 g/mol difference (approximately 20% increase in molecular weight) reflects the addition of the pyrazole ring, which contributes additional hydrogen-bond acceptor capacity and aromatic π-stacking potential . In fragment-based and HTS library design, this molecular weight increase pushes the compound closer to lead-like space (MW > 350) while retaining favorable physicochemical properties (estimated logP ~3.3–4.3 based on ZINC database entries for compounds sharing the C19H17N3O3S2 formula) .

Molecular Weight Drug-Likeness Library Design

Vendor-Verified Purity and Structural Identity Confirmation Supporting Reproducible Screening

The target compound is commercially available with a documented purity of ≥95% (Catalog Number CM1009938), with structural identity confirmed by SMILES notation: C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4 . The InChI Key CTBQTXRVGURSCR-UHFFFAOYSA-N provides a unique structural identifier. In contrast, closely related analogs such as N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034406-06-7) are also available but feature a chlorothiophene moiety instead of furan-thiophene, introducing potential reactivity differences and altered metabolic stability .

Compound Quality Control Purity LCMS NMR

Scaffold-Based Prediction of Carbonic Anhydrase Isoform Selectivity Profile

The 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold has demonstrated selective inhibition of tumor-associated carbonic anhydrase isoforms CA-IX and CA-XII over off-target cytosolic isoforms (CA-I, CA-II). In a structurally related series, compounds bearing this scaffold achieved CA-IX inhibition (IC50: 53.5–923 nM) and CA-XII inhibition (IC50: 6.2–95 nM), with selectivity ratios of 2.5–13.4-fold favoring CA-XII over CA-IX . The target compound, bearing the identical zinc-binding scaffold, is predicted to exhibit a comparable selectivity window. In contrast, the reference standard acetazolamide (AZA) shows broader inhibition across CA isoforms with less tumor selectivity .

CA-IX CA-XII Tumor-Associated Carbonic Anhydrase Isoform Selectivity

Physicochemical Property Differentiation: Estimated logP and TPSA Versus Close Analogs

Computational predictions for the target compound estimate a logP range of 3.3–4.3 and a topological polar surface area (TPSA) of approximately 72–74 Ų . These values place the compound in a favorable drug-like space for oral bioavailability (TPSA < 140 Ų; logP < 5). In comparison, the smaller non-pyrazole analog (CAS 2034596-54-6) is expected to have a lower TPSA (estimated ~55–60 Ų) due to the absence of the pyrazole ring nitrogen atoms, potentially resulting in higher membrane permeability but reduced aqueous solubility .

Lipophilicity Polar Surface Area Drug-Likeness ADME Prediction

Recommended Application Scenarios for N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034499-30-2)


Focused Carbonic Anhydrase (CA-IX/CA-XII) Inhibitor Screening Libraries for Oncology Research

Based on the established class-level activity of 4-(1H-pyrazol-1-yl)benzenesulfonamides against tumor-associated carbonic anhydrase isoforms CA-IX (IC50 range: 53.5–923 nM) and CA-XII (IC50 range: 6.2–95 nM) , the target compound is suited for inclusion in focused screening libraries targeting the hypoxic tumor microenvironment. Its intact zinc-binding pharmacophore differentiates it from non-pyrazole analogs that lack CA inhibitory potential . The furan-3-yl substituent on the thiophene ring provides a unique tail group for exploring isoform selectivity within SAR campaigns.

Negative Control or Orthogonal Chemotype in Leishmaniasis Drug Discovery Programs

Given the reported antileishmanial activity of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives against Leishmania infantum and Leishmania amazonensis , the target compound can serve as an orthogonal chemotype for validating target engagement (e.g., dihydrofolate reductase or phospholipase D inhibition). Its structural differentiation from previously characterized antileishmanial leads (which often lack the furan-thiophene tail) supports its use in resistance profiling and mechanism-of-action studies.

Physicochemical Benchmark Compound for ADME Profiling of Heterocyclic Sulfonamide Series

With a molecular weight of 399.48 g/mol, estimated logP of 3.3–4.3, and TPSA of approximately 72–74 Ų , the target compound occupies a well-defined drug-like chemical space. It can serve as a reference compound for comparing solubility, permeability, and metabolic stability within a series of heterocyclic sulfonamides. The documented purity (≥95%) and unique structural identifier (InChI Key: CTBQTXRVGURSCR-UHFFFAOYSA-N) support its use as a reproducible quality control standard .

Privileged Scaffold Diversification in Fragment-Based and HTS Library Design

The combination of furan, thiophene, pyrazole, and benzenesulfonamide moieties in a single molecule (C19H17N3O3S2) represents a high-density functional group assembly that is underrepresented in typical diversity libraries . The compound can be used as a core scaffold for parallel synthesis or as a starting point for fragment growing strategies targeting zinc-dependent enzymes, kinases, or other ATP-binding proteins where sulfonamide-based inhibitors have shown promise.

Quote Request

Request a Quote for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.